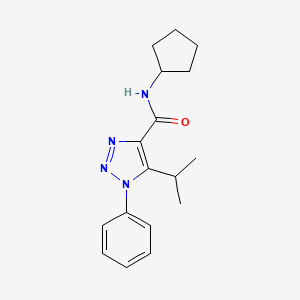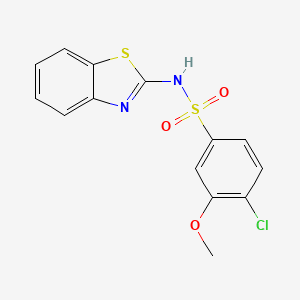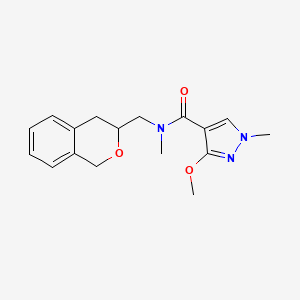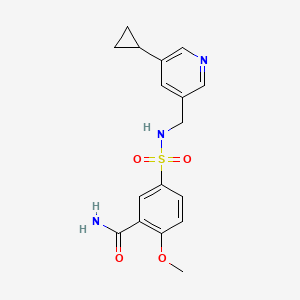
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CPIPT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,3-triazoles, which have been widely used in medicinal chemistry due to their diverse biological activities. CPIPT has been shown to exhibit specific binding properties towards a protein called NLRP3, which is involved in the inflammatory response.
Applications De Recherche Scientifique
Synthesis and Transformations
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are primarily utilized in the field of organic synthesis. These compounds, particularly the 1,2,3-triazole derivatives, are involved in various chemical transformations. For instance, they are used in cycloaddition reactions, where they react with different compounds to form complex structures such as quinolinecarboxylic acids and [1,2,4] triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their role in creating novel organic compounds with potential applications in medicinal chemistry and materials science (Pokhodylo et al., 2009).
Biological Activities
1,2,3-triazole derivatives exhibit a wide spectrum of biological activities. They are recognized for their antimicrobial properties, showing effectiveness against both bacterial and fungal pathogens. Compounds such as 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrate selective antibacterial and antifungal actions, indicating their potential use in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Properties
Some 1,2,3-triazole derivatives have shown notable cytotoxic effects on cancer cell cultures. Derivatives synthesized from 4-phenyl-1,2,4-triazol-3-ylthioacetohydrazide, for instance, have demonstrated significant cytotoxicity against human melanoma, breast cancer, and pancreatic cancer cell lines. This suggests their potential application in cancer therapy, especially as these compounds exhibit selective toxicity towards cancer cells over normal cells, indicating a possible role in targeted cancer treatment (Šermukšnytė et al., 2022).
Material Science and Energetic Compounds
1,2,3-triazole derivatives also find applications in material science. For instance, they are involved in the synthesis of nitrogen-rich energetic compounds, highlighting their potential use in designing new materials with high nitrogen content. These compounds are characterized by their stability and specific physical properties, which could be valuable in various industrial applications (Qin et al., 2016).
Propriétés
IUPAC Name |
N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYUJDMXZGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)



![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
amine](/img/structure/B2795793.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)


![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)